molecular formula C9H13NO4 B2941627 5-Cyclopentyl-2-oxo-1,3-oxazolidine-5-carboxylic acid CAS No. 2248334-77-0

5-Cyclopentyl-2-oxo-1,3-oxazolidine-5-carboxylic acid

Cat. No.: B2941627
CAS No.: 2248334-77-0
M. Wt: 199.206
InChI Key: AEXJYOQOSUSLCB-UHFFFAOYSA-N
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Description

5-Cyclopentyl-2-oxo-1,3-oxazolidine-5-carboxylic acid is a heterocyclic compound featuring a five-membered ring structure that includes both nitrogen and oxygen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Cyclopentyl-2-oxo-1,3-oxazolidine-5-carboxylic acid typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of cyclopentanone with an amino acid derivative, followed by cyclization to form the oxazolidine ring. The reaction conditions often include the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

5-Cyclopentyl-2-oxo-1,3-oxazolidine-5-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the oxazolidine ring or other functional groups.

    Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

    Substitution: Common reagents include halogens, acids, and bases, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines.

Scientific Research Applications

5-Cyclopentyl-2-oxo-1,3-oxazolidine-5-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-Cyclopentyl-2-oxo-1,3-oxazolidine-5-carboxylic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-Oxo-1,3-oxazolidine-5-carboxylic acid: Similar structure but lacks the cyclopentyl group.

    5-Oxo-1,3-oxazolidine-5-carboxylic acid: Similar structure but with different substituents.

Uniqueness

5-Cyclopentyl-2-oxo-1,3-oxazolidine-5-carboxylic acid is unique due to the presence of the cyclopentyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

IUPAC Name

5-cyclopentyl-2-oxo-1,3-oxazolidine-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13NO4/c11-7(12)9(5-10-8(13)14-9)6-3-1-2-4-6/h6H,1-5H2,(H,10,13)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AEXJYOQOSUSLCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2(CNC(=O)O2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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